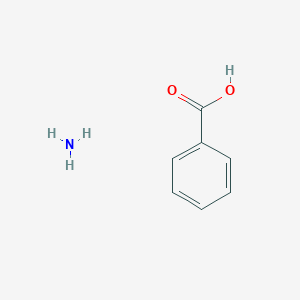
安息香酸アンモニウム
概要
説明
安息香酸アンモニウムは、安息香酸のアンモニウム塩である白色の結晶性粉末です。 化学式はC₇H₉NO₂、モル質量は139.15 g/molです 。 この化合物は、水やメタノールに可溶性であることが知られていますが、ジエチルエーテルには不溶性です 。 安息香酸アンモニウムは、腐食防止剤や保存料など、さまざまな産業用途で広く使用されています。
製造方法
安息香酸アンモニウムは通常、安息香酸とアンモニアを反応させることによって製造されます。 この反応は次のように表すことができます。
C7H6O2+NH3→C7H9NO2
工業的な設定では、この反応は、アンモニア水または湿った安息香酸として、水が存在する中で行われることが多いです {_svg_3}。 反応条件は、通常、反応物を目的の生成物に完全に変換するために、中程度の温度と圧力を伴います。
科学的研究の応用
安息香酸アンモニウムは、科学研究で幅広い用途があります。
化学: さまざまな化学合成における試薬として、金属保護における腐食防止剤として使用されています.
生物学: ベンゾエートイオンが細胞プロセスに与える影響を理解するために、生物学的調査で使用されています。
Safety and Hazards
作用機序
安息香酸アンモニウムの作用機序は、水溶液中でアンモニウムイオンとベンゾエートイオンに解離することです。 ベンゾエートイオンは、微生物の増殖を阻害することによって保存料として機能することができます。 医療用途では、ベンゾエートイオンはアミノ酸と結合して、それらを排泄し、体内のアンモニアレベルを低下させることができます {_svg_4}.
類似化合物の比較
安息香酸アンモニウムは、安息香酸ナトリウムや安息香酸カリウムなどの他の類似化合物と比較することができます。 これらの化合物も保存料として機能し、類似の化学的性質を持っています。 安息香酸アンモニウムは、脱水によってベンゾアミドを生成できるという点でユニークであり、これはナトリウムやカリウムの対応物では見られない性質です .
類似化合物
- 安息香酸ナトリウム
- 安息香酸カリウム
- ベンゾアミド(安息香酸アンモニウムから生成されます)
安息香酸アンモニウムは、腐食防止における特定の用途と、ベンゾアミドを生成する独自の脱水反応によって際立っています。
準備方法
Ammonium benzoate is typically prepared by the reaction of benzoic acid with ammonia. The reaction can be represented as follows:
C7H6O2+NH3→C7H9NO2
In industrial settings, this reaction is often carried out in the presence of water, either as aqua ammonia or wet benzoic acid . The reaction conditions typically involve moderate temperatures and pressures to ensure complete conversion of the reactants to the desired product.
化学反応の分析
安息香酸アンモニウムは、以下を含むいくつかの種類の化学反応を起こします。
-
脱水: : 安息香酸アンモニウムは、脱水してベンゾアミドを生成できます。
C7H9NO2→C7H7NO+H2O
-
置換反応: : ベンゾエートイオンが求核剤として作用する置換反応に関与できます。
これらの反応で使用される一般的な試薬には、酸、塩基、脱水剤などがあります。 生成される主な生成物は、反応条件や使用される試薬によって異なります。
類似化合物との比較
Ammonium benzoate can be compared with other similar compounds such as sodium benzoate and potassium benzoate. These compounds also act as preservatives and have similar chemical properties. ammonium benzoate is unique in its ability to form benzamide upon dehydration, a property not shared by its sodium and potassium counterparts .
Similar Compounds
- Sodium benzoate
- Potassium benzoate
- Benzamide (formed from ammonium benzoate)
Ammonium benzoate stands out due to its specific applications in corrosion inhibition and its unique dehydration reaction to form benzamide.
特性
| { "Design of the Synthesis Pathway": "Ammonium Benzoate can be synthesized by reacting benzoic acid with ammonium hydroxide.", "Starting Materials": ["Benzoic acid", "Ammonium hydroxide"], "Reaction": [ "Dissolve benzoic acid in water", "Add ammonium hydroxide to the solution", "Heat the mixture to 60-70°C", "Filter the resulting solution", "Cool the filtrate to room temperature", "Collect the precipitate of Ammonium Benzoate by filtration", "Wash the precipitate with cold water to remove impurities", "Dry the Ammonium Benzoate in a desiccator" ] } | |
| 1863-63-4 | |
分子式 |
C7H9NO2 |
分子量 |
139.15 g/mol |
IUPAC名 |
azane;benzoic acid |
InChI |
InChI=1S/C7H6O2.H3N/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);1H3 |
InChIキー |
VWSRWGFGAAKTQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].[NH4+] |
正規SMILES |
C1=CC=C(C=C1)C(=O)O.N |
沸点 |
160 °C (SUBLIMES) |
Color/Form |
COLORLESS RHOMBIC CRYSTALS LAMELLAR CRYSTALS OR CRYSTALLINE POWDER |
密度 |
1.26 at 77 °F (USCG, 1999) - Denser than water; will sink 1.260 |
melting_point |
388 °F (USCG, 1999) 198 °C (DECOMP) |
| 1863-63-4 | |
物理的記述 |
Ammonium benzoate appears as a white crystalline solid. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used in medicine and as a food preservative. Pellets or Large Crystals; Liquid; Dry Powder White solid; [Hawley] Semi-transparent crystals, soluble in water; [MSDSonline] |
ピクトグラム |
Irritant |
賞味期限 |
GRADUALLY LOSES AMMONIA ON EXPOSURE TO AIR. |
溶解性 |
IN WATER: 19.6 G/100 CC @ 14.5 °C, 83.3 G/100 CC @ 100 °C; IN ALCOHOL: 1.63 G/100 CC @ 25 °C; INSOL IN ETHER 1 G DISSOLVES IN 8 ML GLYCEROL |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
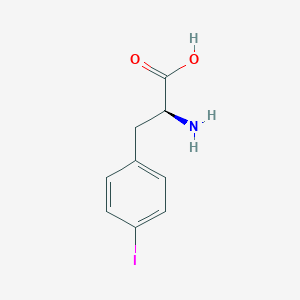
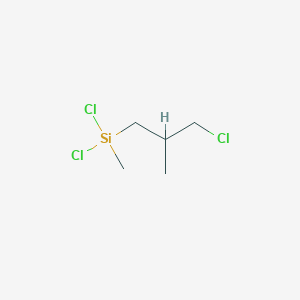
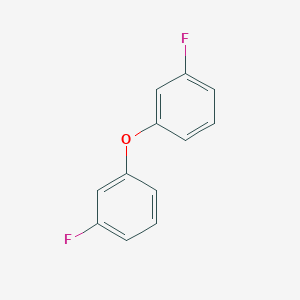

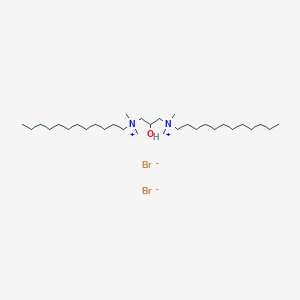

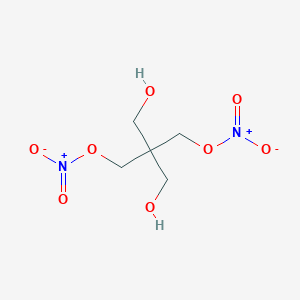

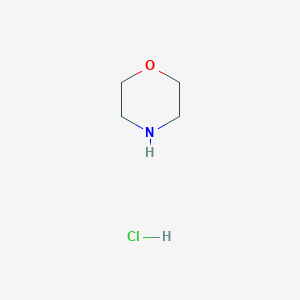
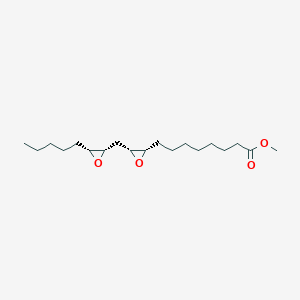
![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
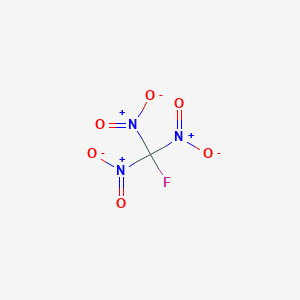
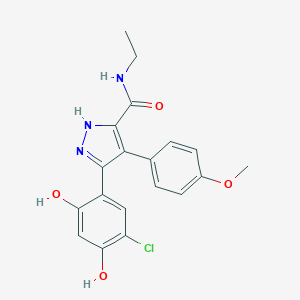
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)
